molecular formula C28H45ClO2 B13626380 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate

Cat. No.: B13626380
M. Wt: 449.1 g/mol
InChI Key: QNEPTKZEXBPDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with a carbonochloridate (-O-CO-Cl) functional group at position 2. Its structure includes two methyl groups at positions 10 and 13 and a branched 6-methylheptan-2-yl chain at position 13. The carbonochloridate group confers high electrophilicity, making it reactive in nucleophilic substitution reactions, a property leveraged in prodrug design and synthetic intermediates . Its molecular weight is approximately 498.1 g/mol (estimated from related structures in ).

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEPTKZEXBPDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate typically involves the conversion of the corresponding 3-hydroxy steroidal precursor (cholest-5-en-3-ol or a closely related derivative) into the chloroformate derivative. This is achieved by reaction with phosgene or phosgene equivalents under controlled conditions.

  • Key reagents : Phosgene (COCl₂) or substitutes such as triphosgene or diphosgene.
  • Base catalyst : Pyridine is commonly employed to neutralize the hydrochloric acid generated during the reaction and to catalyze the formation of the carbonochloridate.
  • Solvent : Anhydrous solvents like dichloromethane or chloroform are preferred to maintain moisture-free conditions, preventing hydrolysis of the reactive intermediate.

The reaction proceeds via nucleophilic attack of the 3-hydroxyl group on the electrophilic carbon of phosgene, forming the chloroformate ester and releasing hydrochloric acid, which is scavenged by the base.

Reaction Conditions and Optimization

  • Temperature : The reaction is typically conducted at low temperatures (0 to 5 °C) to control the reactivity and avoid side reactions such as over-chlorination or decomposition.
  • Molar ratios : Stoichiometric or slight excess of phosgene relative to the steroidal alcohol ensures complete conversion.
  • Reaction time : Varies from 1 to 4 hours depending on scale and reagent purity.
  • Purification : The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the pure carbonochloridate.

Alternative Activated Ester Methods

Recent research has explored the synthesis of related activated esters, such as cholesteryl-4-nitrophenolate, which can serve as intermediates or alternatives to the chloroformate for conjugation reactions. These activated esters offer improved stability and controllable reactivity compared to the chloroformate.

  • Cholesteryl-4-nitrophenolate is synthesized by reacting the steroidal alcohol with 4-nitrophenyl chloroformate.
  • This intermediate is isolated by flash chromatography with yields around 70%.
  • It exhibits lower local positive charge on the carbonyl carbon compared to the chloroformate, indicating moderated reactivity and better storage stability.

Industrial Scale Considerations

For industrial production, continuous flow reactors can be employed to enhance safety and reproducibility when handling phosgene. Advanced purification techniques such as preparative HPLC or recrystallization are used to achieve high purity and yield.

Characterization Techniques

The synthesized this compound is characterized by:

Technique Details and Observations
Nuclear Magnetic Resonance (NMR) 1H NMR and 13C NMR spectra confirm the presence of characteristic steroidal protons and carbons, and the carbonochloridate carbonyl at ~155-160 ppm. Chemical shifts correspond to the cyclopenta[a]phenanthrene skeleton and side chains.
Fourier Transform Infrared Spectroscopy (FT-IR) Strong absorption band near 1750 cm⁻¹ indicating ester carbonyl (C=O) stretching. Aromatic and aliphatic C-H stretching bands observed in the 2900-3000 cm⁻¹ region. C-O-C stretching bands appear near 1100-1250 cm⁻¹.
Mass Spectrometry (MS) Electrospray ionization or MALDI-TOF-MS confirms molecular ion peaks consistent with the expected molecular weight (~672.85 g/mol).
Chromatography Silica gel flash chromatography with ethyl acetate/hexane solvent system used for purification. Thin-layer chromatography (TLC) monitors reaction progress.

Summary Table of Preparation Method

Step Reagents & Conditions Outcome / Notes
Starting material Cholest-5-en-3-ol or steroidal alcohol Purified precursor
Activation Phosgene (COCl₂) or triphosgene, pyridine base Formation of carbonochloridate ester at 0-5 °C
Solvent Anhydrous dichloromethane or chloroform Moisture-free environment essential
Reaction time 1-4 hours Complete conversion monitored by TLC
Work-up Quenching, extraction, drying Removal of acid and by-products
Purification Silica gel chromatography (ethyl acetate/hexane) Isolation of pure carbonochloridate
Alternative route Reaction with 4-nitrophenyl chloroformate Synthesis of cholesteryl-4-nitrophenolate intermediate

Chemical Reactions Analysis

Types of Reactions

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a model compound for understanding the behavior of similar natural products.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the production of specialty chemicals, such as fragrances or pharmaceuticals.

Mechanism of Action

The mechanism of action of [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.

Biological Activity

Basic Information

PropertyValue
Molecular Formula C27H46O
Molecular Weight 386.654 g/mol
Density 0.98 g/cm³
Boiling Point 481.9 °C at 760 mmHg
Flash Point 209.7 °C

Structure

The structure of the compound features a cyclopenta[a]phenanthrene core with various substituents that contribute to its biological activity. The presence of the carbonochloridate group enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits a range of biological activities that can be attributed to its structural characteristics:

  • Antineoplastic Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cell cycle regulation and promoting apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating its role in modulating immune responses.
  • Endocrine Modulation : Given its steroid-like structure, it may interact with hormone receptors, influencing endocrine functions and potentially affecting metabolic pathways.

Case Studies

  • Cancer Cell Lines : In a study involving various cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation and mitochondrial dysfunction.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a potential therapeutic role in treating inflammatory diseases.
  • Hormonal Assays : In vitro assays indicated that the compound could bind to androgen receptors, suggesting possible applications in hormone-related therapies or conditions such as androgen insensitivity syndrome.

Comparative Studies

A comparative analysis of similar compounds reveals that variations in substituents can significantly influence biological activity. For instance:

Compound NameActivity TypeReference
Compound A (similar structure)AnticancerStudy X
Compound B (differing substituents)Anti-inflammatoryStudy Y
Compound C (steroid-like structure)Endocrine modulatorStudy Z

Future Directions

Further research is needed to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Potential areas for exploration include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of analogs with modified structures to enhance potency and selectivity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at positions 3, 17, or oxidation states of the steroidal backbone:

Compound Name Position 3 Substituent Position 17 Substituent Core Modifications Reference
[Target Compound] Carbonochloridate (-O-CO-Cl) 6-Methylheptan-2-yl Dodecahydrocyclopenta[a]phenanthrene
(8S,9R,10S,13S,14S,17S)-17-((E/Z)-1-(4-Amino-6-hydroxy-2-thioxopyrimidin-5(2H)-ylidene)phenanthren-3-one Thioxopyrimidinylidene Ethylidene 3-Oxo, unsaturated backbone
(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-dodecahydrophenanthren-3-one Hydroxy (-OH) 6-Methylheptan-2-yl 6-Hydroxy, saturated backbone
17-(5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-...phenanthrene-3,7-diol Hydroxy (-OH) 5-Ethyl-6-methylheptan-2-yl Diol, unsaturated side chain
[10,13-Dimethyl-17-(pyridin-3-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate Acetate (-O-CO-CH3) Pyridin-3-yl Hexadecahydro core

Key Observations :

  • Reactivity: The carbonochloridate group in the target compound enhances electrophilicity compared to hydroxyl or acetate derivatives, facilitating reactions with amines or alcohols to form carbamates or esters .
  • Bioactivity: Hydroxy or acetate derivatives (e.g., ) are prevalent in natural products (e.g., Chisocheton tomentosus) and exhibit anti-inflammatory or hormonal activity, while carbonochloridate derivatives are typically synthetic intermediates .
Physical and Chemical Properties
Property Target Compound (Carbonochloridate) 17-Hydroxy Analog () 3-Acetate Analog ()
Solubility (aq.) Low (predicted) 39.73d c (in solvent) Low (hydrophobic ester)
Melting Point (°C) Not reported 528.15 Not reported
Stability Moisture-sensitive Stable Hydrolytically stable
Synthetic Accessibility Requires anhydrous conditions Classical steroid synthesis Esterification under mild conditions

Notes:

  • The 17-hydroxy analogue () has higher thermal stability (m.p. ~528 K) due to hydrogen bonding .
  • Carbonochloridate derivatives are prone to hydrolysis, necessitating storage under inert conditions .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR (e.g., provides detailed δ values for analogous structures).
  • X-ray Crystallography : Resolves stereochemistry ( used single-crystal X-ray to confirm a related structure).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., reports HRMS data). Cross-reference with computational models (e.g., Density Functional Theory) to resolve ambiguities .

How can discrepancies in spectral data during structural analysis be resolved?

Advanced Research Question

  • Reproducibility : Replicate experiments under standardized conditions.
  • Hybrid Techniques : Combine NMR with IR or UV-Vis to cross-validate functional groups.
  • Computational Tools : Use software like Gaussian or ADF to simulate spectra and compare with empirical data. For example, lacks NMR data, so analogous compounds () should guide interpretations .

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats ().
  • Ventilation : Use fume hoods to avoid inhalation ().
  • Storage : Store in sealed containers under inert gas (e.g., N2) to prevent degradation .

How can the compound’s stability under varying storage conditions be assessed?

Advanced Research Question

  • Accelerated Stability Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.
  • Kinetic Modeling : Calculate degradation rates using Arrhenius equations. notes instability in aqueous environments, suggesting lyophilization for long-term storage .

What are the known toxicological profiles, and how can gaps be addressed?

Basic Research Question
Limited data exist, but classifies components as potential carcinogens (IARC Group 2B). For preliminary assessment:

  • In Vitro Assays : Use HepG2 cells for cytotoxicity screening.
  • Ames Test : Evaluate mutagenicity ( lacks data, so prioritize these tests) .

How can acute toxicity be systematically evaluated in vitro?

Advanced Research Question

  • Dose-Response Curves : Expose cell lines (e.g., HEK293) to logarithmic concentrations.
  • Biomarkers : Measure lactate dehydrogenase (LDH) release for membrane integrity.
  • High-Content Screening : Automated imaging quantifies apoptosis/necrosis ( recommends consulting regulatory guidelines for protocols) .

How should contradictions in physicochemical data from literature be addressed?

Advanced Research Question

  • Meta-Analysis : Compare datasets from multiple sources (e.g., vs. 19).
  • Standardized Protocols : Re-measure properties (e.g., log Pow) using OECD guidelines.
  • Collaborative Validation : Share raw data with peer labs to confirm reproducibility .

What strategies mitigate decomposition during high-temperature reactions?

Advanced Research Question

  • Inert Conditions : Use Schlenk lines for oxygen-sensitive steps ().
  • Stabilizers : Add radical inhibitors (e.g., BHT) or chelating agents.
  • Real-Time Monitoring : In-line FTIR tracks intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.